6-hydroxy-2-phenyl-1H-quinolin-4-one
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Overview
Description
6-Hydroxy-2-phenyl-4(1H)-quinolinone is a heterocyclic compound with a quinolinone core structure This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-phenyl-4(1H)-quinolinone typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base. The reaction conditions often include heating the mixture in an organic solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 6-Hydroxy-2-phenyl-4(1H)-quinolinone may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-phenyl-4(1H)-quinolinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinolinone ring can be reduced to form a hydroquinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone, while reduction of the carbonyl group can produce a hydroquinone derivative.
Scientific Research Applications
6-Hydroxy-2-phenyl-4(1H)-quinolinone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-phenyl-4(1H)-quinolinone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyflavone: Another compound with a hydroxy group at the 6-position, known for its anxiolytic activity.
2-Phenylquinoline: Lacks the hydroxy group but shares the quinoline core structure.
4-Hydroxyquinoline: Similar structure but with the hydroxy group at the 4-position.
Uniqueness
6-Hydroxy-2-phenyl-4(1H)-quinolinone is unique due to the specific positioning of the hydroxy and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
6-hydroxy-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11NO2/c17-11-6-7-13-12(8-11)15(18)9-14(16-13)10-4-2-1-3-5-10/h1-9,17H,(H,16,18) |
InChI Key |
FLDBRFCAUNFZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)O |
Origin of Product |
United States |
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